4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine;oxalic acid
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Overview
Description
4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine; oxalic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring attached to a butyl chain, which is further connected to a chloromethylphenoxy group. The addition of oxalic acid enhances its stability and solubility, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylphenol with butyl bromide to form 2-chloro-4-methylphenoxybutane. This intermediate is then reacted with morpholine under specific conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenoxybutyl derivatives with different substituents.
Scientific Research Applications
4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine; oxalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloromethylphenoxy group enhances its ability to interact with hydrophobic pockets in proteins, while the morpholine ring provides additional binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Chloro-2-methylphenoxy)butyl]morpholine
- 4-[4-(2,4-Dichlorophenoxy)butyl]morpholine
- 4-[4-(4-Methylphenoxy)butyl]morpholine
Uniqueness
4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine; oxalic acid stands out due to its unique combination of a chloromethylphenoxy group and a morpholine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and solubility due to the presence of oxalic acid further contribute to its uniqueness .
Properties
IUPAC Name |
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-4-5-15(14(16)12-13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEFJXPBKFSBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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